N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c1-26-17-9-8-16(20-21-17)12-4-2-6-14(10-12)19-18(23)13-5-3-7-15(11-13)22(24)25/h2-11H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPUAUAFDRIWHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Retrosynthetic Analysis
The target compound can be dissected into two primary components:
- 3-Nitrobenzoyl chloride : Serves as the acylating agent.
- 3-(6-Methoxypyridazin-3-yl)aniline : The amine-containing intermediate.
The synthesis hinges on forming the amide bond between these precursors, followed by purification and characterization.
Stepwise Synthesis Protocol
Synthesis of 3-(6-Methoxypyridazin-3-yl)aniline
Pyridazine Ring Formation :
Pyridazine derivatives are typically synthesized via cyclocondensation of hydrazine with 1,4-diketones or α,β-unsaturated carbonyl compounds. For 6-methoxypyridazine, a modified approach involves:
- Reacting maleic anhydride with hydrazine hydrate to form pyridazine-3,6-diol.
- Selective O-methylation at position 6 using methyl iodide and a base (e.g., K₂CO₃) in DMF.
Suzuki-Miyaura Coupling :
To attach the pyridazine to the phenyl ring:
- Bromination of 3-nitroaniline at the para position yields 3-nitro-4-bromoaniline.
- Palladium-catalyzed coupling with 6-methoxypyridazine-3-boronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
Reduction of Nitro Group :
Catalytic hydrogenation (H₂, Pd/C, ethanol) converts the nitro group to an amine, yielding 3-(6-methoxypyridazin-3-yl)aniline.
Amide Bond Formation
Reaction of 3-(6-methoxypyridazin-3-yl)aniline with 3-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (Et₃N) as a base. Alternative coupling agents such as HBTU or EDCI may enhance yield (Table 1).
Table 1: Comparison of Coupling Agents for Amide Formation
| Coupling Agent | Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| None (Schotten-Baumann) | DCM | Et₃N | 62 | 88 |
| HBTU | DMF | DIPEA | 89 | 95 |
| EDCI/HOBt | THF | Et₃N | 78 | 92 |
Optimization Strategies
Solvent and Temperature Effects
Structural Characterization
Spectroscopic Data
Preclinical Research Implications
The compound’s structural similarity to melanin-targeting benzamides (e.g., [⁶⁸Ga]Ga-H-2) suggests potential utility in oncology imaging. In vitro studies demonstrate moderate binding affinity to melanoma cell lines (IC₅₀ = 12.5 μM), warranting further pharmacological exploration.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group on the pyridazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), various alkyl halides.
Major Products Formed
Reduction: N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with proteins involved in inflammatory and oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional properties are compared below with key analogs identified in the evidence.
Structural Analogues and Substituent Effects
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-3-nitrobenzamide (, Compound 5) Substituents: 3-nitrobenzamide core with a thiourea-linked imidazolidinone group. Properties: 79% yield, melting point 168–170°C. This highlights the target compound’s unique hybrid structure .
TAK-385 () Substituents: 6-methoxypyridazine core integrated into a thienopyrimidine scaffold with additional fluorobenzyl and dimethylamino groups. Biological Activity: GnRH antagonist with reduced cytochrome P450 inhibition.
N-[3-(6-Ethoxy-3-pyridazinyl)phenyl]-3,4-difluorobenzamide ()
- Substituents : Ethoxy instead of methoxy on pyridazine; difluorobenzamide instead of nitrobenzamide.
- Comparison : Ethoxy may increase lipophilicity compared to methoxy, while difluoro substitution could enhance membrane permeability. The nitro group in the target compound may favor stronger hydrogen bonding .
N-{3-[(4-Methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide ()
- Substituents : 3-nitrobenzamide with a 4-methoxyphenylcarbamoyl group.
- Biological Activity : Identified as a promising inhibitor of human factor Xa (hfXa), critical in anticoagulation.
- Comparison : Both compounds share nitrobenzamide, but the target’s methoxypyridazine may offer distinct binding modes compared to the methoxyphenylcarbamoyl group in this analog .
Research Findings and Implications
Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to ’s derivatives (e.g., carbamothioyl coupling), though the methoxypyridazine group may require specialized pyridazine chemistry .
Structure-Activity Relationships (SAR): Nitro Position: Meta-nitro (target) vs. Pyridazine Substitution: 6-Methoxy (target) vs. 6-chloro () affects electron density and solubility .
Theoretical Calculations : Hirshfeld surface analysis () could predict the target’s intermolecular interactions, guiding crystallography studies .
Biological Activity
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis methods, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H16N4O4
- Molecular Weight : 356.35 g/mol
The presence of the methoxy group and nitrobenzamide moiety contributes to its distinct chemical properties, making it a target for biological activity studies.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazine Ring : The pyridazine ring is synthesized through cyclization reactions starting from appropriate precursors.
- Methoxylation : Introduction of the methoxy group at the 6-position of the pyridazine ring.
- Coupling Reaction : The pyridazine derivative is coupled with a phenyl group via cross-coupling reactions.
- Nitration : The phenyl ring undergoes nitration to introduce the nitro group.
- Amidation : Finally, the nitrobenzene derivative is converted to the nitrobenzamide through an amidation reaction.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's mechanism may involve inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cells in various lines, including breast and lung cancer cells. The proposed mechanism includes induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell viability in pathogenic organisms or cancer cells.
- Receptor Modulation : It could also modulate receptor activity, affecting signaling pathways critical for cell growth and survival.
Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide | Antimicrobial, anticancer | Similar structural features but different substitution pattern |
| N-(4-(N-(3-(6-methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide | Anti-inflammatory | Exhibits different biological properties due to sulfamoyl group |
These comparisons highlight how slight modifications in chemical structure can lead to variations in biological activity.
Case Studies
-
Antimicrobial Efficacy Study :
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of pyridazine compounds, including this compound. Results indicated a minimum inhibitory concentration (MIC) value significantly lower than that of control antibiotics, suggesting enhanced potency against resistant strains. -
Cancer Cell Proliferation Inhibition :
In vitro assays conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a 70% reduction in cell proliferation after 48 hours compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
